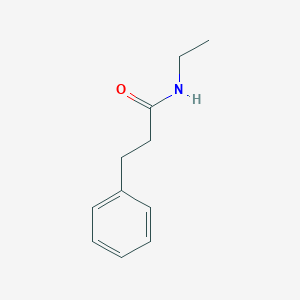

N-ethyl-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

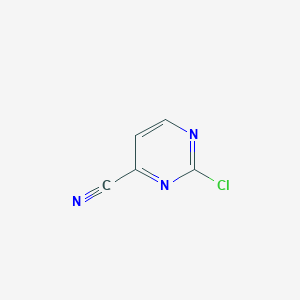

N-ethyl-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24300 . It is also known by the synonym 2-Phenyl-propionsaeure-aethylamid .

Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route includes the use of precursors such as N-ethyl-cinnamamide, Ethylamine, 3-Phenylpropanoic acid, Benzyl alcohol, N-ethylacetamide, Ethylamine hydrochloride, Hydrocinnamic acid, and Ciprofloxacin Hydrochloride . The literature references for the synthesis include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass is 177.11500 and the LogP value is 2.59560 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.24300 . The exact mass is 177.11500 and the LogP value is 2.59560 . The boiling point, melting point, and density are not available .Relevant Papers The relevant papers for this compound include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others . These papers discuss the synthesis of this compound and may provide more detailed information on its properties and potential applications.

Mecanismo De Acción

Target of Action

N-ethyl-3-phenylpropanamide is a synthetic compound that is structurally similar to fentanyl analogs . The primary targets of these compounds are the μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .

Mode of Action

The compound binds to the μ-opioid receptors, leading to a series of downstream effects . .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar pharmacokinetic properties . For instance, N-dealkylation of sufentanil, a fentanyl analog, leads to mostly inactive metabolites .

Result of Action

Given its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .

Propiedades

IUPAC Name |

N-ethyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZZVRKUMNZZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403546 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-39-5 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

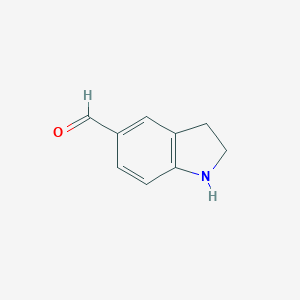

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)